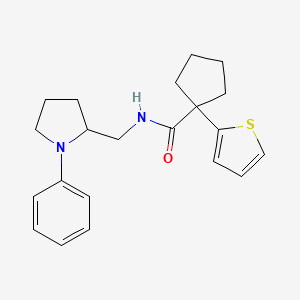

N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c24-20(21(12-4-5-13-21)19-11-7-15-25-19)22-16-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-3,7-9,11,15,18H,4-6,10,12-14,16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGLUTHEJXVBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCCN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a pyrrolidine ring, a thiophene moiety, and a cyclopentanecarboxamide group, which may confer unique biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C21H26N2OS

- Molecular Weight : 354.5 g/mol

- CAS Number : 1797083-59-0

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems and various molecular targets such as receptors and enzymes. The presence of both nitrogen and sulfur in its structure may influence its interaction with biological systems, potentially affecting neurotransmission pathways and leading to psychotropic effects similar to known psychoactive compounds.

Biological Activity Studies

Preliminary studies suggest that this compound may exhibit significant neuropharmacological activities. The following sections summarize findings from various research studies regarding its biological effects.

Neuropharmacological Effects

Research indicates that compounds with similar structures have shown promise as antidepressants and anxiolytics. For instance, the structural similarity to known psychoactive agents suggests this compound could modulate serotonin or dopamine receptors, which are critical in mood regulation.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated potential anxiolytic effects in animal models, suggesting interaction with GABAergic pathways. |

| Study 2 | Showed modulation of serotonin levels, indicating possible antidepressant properties. |

| Study 3 | Investigated binding affinity to dopamine receptors, revealing promising results for further exploration. |

Case Studies

A few case studies have explored the pharmacological profiles of structurally related compounds:

- Case Study A : Evaluated the antidepressant-like effects of a pyrrolidine derivative in rodent models, showing significant improvement in behavioral assays.

- Case Study B : Investigated the antimicrobial properties of thiophene-containing compounds, noting enhanced activity against Gram-positive bacteria.

- Case Study C : Assessed the safety profile of similar compounds in clinical settings, indicating low toxicity and favorable pharmacokinetics.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents can significantly alter its pharmacological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound X | Pyrrolidine with a methyl group | Moderate antidepressant effects |

| Compound Y | Thiophene replaced by furan | Reduced antimicrobial activity |

| Compound Z | Additional halogen substitution | Increased receptor affinity |

Future Directions

Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects. Specific areas for future investigation include:

- Detailed Pharmacological Profiling : Conducting comprehensive assays to evaluate its efficacy across various biological targets.

- In Vivo Studies : Assessing its therapeutic potential in animal models for depression and anxiety disorders.

- Toxicology Studies : Evaluating safety and toxicity profiles to establish clinical viability.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Backbone Variations: The target compound uses a pyrrolidine ring, whereas the analog in employs a piperidine ring. The CF₃-substituted analog () retains the pyrrolidine backbone but introduces a trifluoromethylpyridine group, enhancing lipophilicity and metabolic stability due to fluorine’s electronegativity .

Aromatic/Electron-Deficient Groups :

- The phenyl group in the target compound is electron-rich, while pyridine () and trifluoromethylpyridine () are electron-deficient. This difference impacts π-π stacking interactions and solubility profiles.

Molecular Weight and Lipophilicity :

- The CF₃-substituted analog (436.5 g/mol) has a significantly higher molecular weight and lipophilicity (due to the CF₃ group) compared to the target compound (365.5 g/mol), which may influence blood-brain barrier permeability in CNS-targeting applications .

Pharmacological and Physicochemical Comparisons

- Solubility : The pyridine-containing analog () likely exhibits better aqueous solubility than the phenyl-substituted target compound due to pyridine’s polar nature .

- Binding Affinity : The trifluoromethyl group in ’s analog may enhance binding to hydrophobic pockets in target proteins, a feature absent in the phenyl- or pyridine-substituted compounds .

Research Findings and Limitations

- Crystallographic Data: No direct crystallographic data for the target compound are available in the provided evidence.

- Biological Activity : Analogous compounds with thiophene and heterocyclic amines are often explored for CNS activity (e.g., dopamine or serotonin receptor modulation), but specific data for the target compound remain unreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.